Indapamide déshydrogéné-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

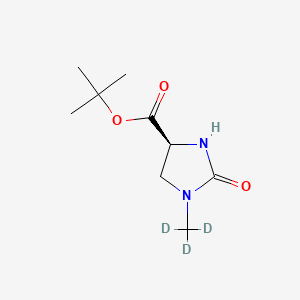

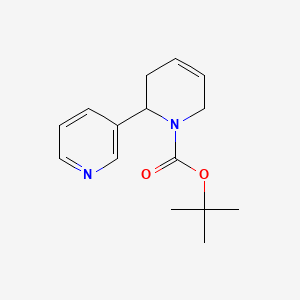

Dehydro Indapamide-d3 is a deuterium-labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide. Indapamide is a thiazide-like diuretic drug commonly used in the treatment of hypertension and decompensated heart failure . The deuterium labeling in Dehydro Indapamide-d3 allows for its use in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

Applications De Recherche Scientifique

Dehydro Indapamide-d3 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:

Chemistry: Studying reaction mechanisms and pathways.

Biology: Investigating metabolic pathways and enzyme interactions.

Medicine: Understanding drug metabolism and interactions.

Industry: Developing new pharmaceuticals and improving existing drug formulations.

Mécanisme D'action

Target of Action

Dehydro Indapamide-d3, a derivative of Indapamide, primarily targets Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining acid-base balance in the body .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the body’s fluid balance and electrolyte levels . This interaction can result in diuresis, or increased urine production, which helps lower blood pressure .

Biochemical Pathways

Dehydro Indapamide-d3 is thought to be involved in the dehydrogenation pathway by cytochromes P450 . This pathway is crucial for the metabolism of various substances in the body . The downstream effects of this pathway can influence the body’s fluid and electrolyte balance, potentially impacting blood pressure regulation .

Pharmacokinetics

It is known that indapamide, the parent compound, is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations seen 1-2 hours after dosing . It is extensively metabolized in the liver and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of Dehydro Indapamide-d3’s action is the reduction of blood pressure. This is achieved through its diuretic effect, which leads to increased urine production and decreased fluid volume in the body . This can help manage conditions like hypertension and edema due to congestive heart failure .

Action Environment

The action, efficacy, and stability of Dehydro Indapamide-d3 can be influenced by various environmental factors. These may include the individual’s health status, diet, and other medications they may be taking. For instance, certain foods or drugs may interact with Dehydro Indapamide-d3, potentially altering its effectiveness . Furthermore, factors such as temperature and pH could impact the stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydro Indapamide-d3 is synthesized through the oxidation of Indapamide. The oxidation can be catalyzed by either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. For the manganese dioxide-catalyzed reaction, 200 mg of Indapamide is dissolved in 30 mL of acetone, and 1 g of manganese dioxide is added to the solution .

Industrial Production Methods: While specific industrial production methods for Dehydro Indapamide-d3 are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling requires specialized facilities to incorporate deuterium atoms accurately.

Analyse Des Réactions Chimiques

Types of Reactions: Dehydro Indapamide-d3 undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Potential reduction reactions to revert to Indapamide.

Substitution: Possible substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone in acetone.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides for sulfonamide substitution.

Major Products:

Oxidation: Dehydro Indapamide-d3.

Reduction: Indapamide.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Indapamide: The parent compound, used as a diuretic.

Hydroxyindapamide: Another metabolite with similar antioxidant activity.

Chlorothiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness: Dehydro Indapamide-d3 is unique due to its deuterium labeling, which provides advantages in research applications by allowing precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both academic and industrial research settings.

Propriétés

IUPAC Name |

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)